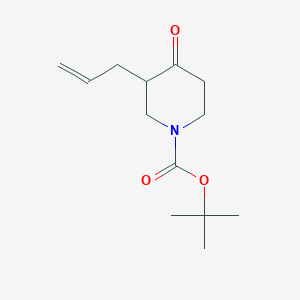

![molecular formula C14H8F3NS B152538 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole CAS No. 133389-19-2](/img/structure/B152538.png)

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

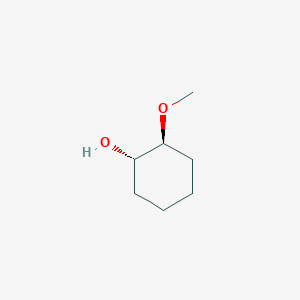

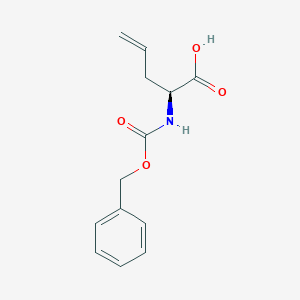

The compound "2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The trifluoromethyl group at the 3-position of the phenyl ring suggests that this compound could exhibit unique electronic and steric properties that may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenols with appropriate aromatic aldehydes or ketones. In the case of trifluoromethyl-substituted derivatives, the introduction of the trifluoromethyl group can be achieved through various synthetic strategies, such as the use of trifluoromethylated building blocks in the initial steps of the synthesis. While the provided papers do not directly describe the synthesis of "2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole," they do discuss the synthesis of related compounds, which often involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The presence of a trifluoromethyl group is likely to influence the electronic distribution within the molecule due to its strong electron-withdrawing effect. This could affect the molecule's reactivity and interaction with biological targets. The papers provided do not offer specific insights into the molecular structure of "2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole," but they do mention the importance of the position and nature of substituents on the benzothiazole core for biological activity .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the rings. The trifluoromethyl group in "2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole" could potentially affect the reactivity of the compound towards such reactions. The provided papers do not detail the chemical reactions specific to the compound but do describe the reactivity of similar benzothiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. The trifluoromethyl group is known to impart unique properties to aromatic compounds, including increased lipophilicity and chemical stability. Although the provided papers do not discuss the physical and chemical properties of "2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole" specifically, they do explore the properties of related compounds, which can provide insights into the behavior of trifluoromethyl-substituted benzothiazoles .

Case Studies

Several of the provided papers discuss the antitumor properties of benzothiazole derivatives, particularly against breast cancer cell lines. These studies highlight the potential of benzothiazole derivatives as selective antitumor agents, with modifications to the core structure leading to variations in potency and selectivity . Additionally, the application of benzothiazole derivatives as fluorescent probes for sensing pH and metal cations has been explored, demonstrating the versatility of these compounds in different scientific fields .

Applications De Recherche Scientifique

Therapeutic Potential and Drug Development Benzothiazoles, including 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole, have shown significant therapeutic potential due to their broad spectrum of biological activities. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, their antitumor properties. The structural simplicity and ease of synthesis of benzothiazoles, particularly the 2-arylbenzothiazole moiety, have been leveraged in the development of chemotherapeutic agents. The versatility of benzothiazole derivatives as ligands to various biomolecules has made them a focal point in medicinal chemistry for drug development, especially in cancer therapy (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Anticancer Research Recent studies have focused on the structural modifications of benzothiazole scaffolds to develop new antitumor agents. The promising biological profile and synthetic accessibility of benzothiazoles and their conjugates have been explored for potential chemotherapeutic applications. Benzothiazole derivatives have demonstrated potent anticancer activity in vitro and in vivo, suggesting their viability as drug candidates. Further development and characterization of these compounds are essential for their transition into safe and effective cancer therapeutics (Ahmed et al., 2012).

Chemical Properties and Applications The chemistry and properties of benzothiazoles, such as 2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole, have been extensively reviewed, highlighting their preparation procedures, spectroscopic properties, and biological and electrochemical activities. These reviews identify potential areas of interest for future investigations and underscore the vast applications of benzothiazole derivatives in various fields, including medicinal chemistry and materials science (Boča, Jameson, & Linert, 2011).

Pharmacological Activities and Drug Design The pharmacological activities of benzothiazole derivatives, including their antiviral, antimicrobial, anti-inflammatory, and anticancer properties, have made them a key focus in drug design. The structural diversity and therapeutic potency of benzothiazole-based compounds provide a foundation for the development of new therapeutic agents. These compounds' role in inhibiting metalloenzymes such as carbonic anhydrase, which is associated with tumor growth, highlights their potential in cancer treatment and other diseases (Irfan et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NS/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFPJZNMVMPDMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396375 |

Source

|

| Record name | 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole | |

CAS RN |

133389-19-2 |

Source

|

| Record name | 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)